molecular formula C9H10FNO2S B1397809 Azetidine, 1-[(4-fluorophenyl)sulfonyl]- CAS No. 871657-66-8

Azetidine, 1-[(4-fluorophenyl)sulfonyl]-

Cat. No. B1397809
Key on ui cas rn: 871657-66-8
M. Wt: 215.25 g/mol
InChI Key: YJEGCAIJKZPCFH-UHFFFAOYSA-N
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Patent
US08017610B2

Procedure details

Commercially available 4-fluorophenylsulfonylchloride (225 mg, 1.15 mmol) was suspended in water (8 mL), and azetidine hydrochloride (90.0 mg, 0.96 mmol) and potassium carbonate (293 mg, 2.12 mmol) were added, followed by stirring at room temperature for 16 hours. To the reaction solution, water (15 mL) was added, followed by extraction twice with diethyl ether (15 mL), and washing was carried out with saturated brine (15 mL), followed by drying over sodium sulfate. The solvent was distilled off under reduced pressure, followed by vacuum drying, to afford the desired compound (170 mg, yield 82%) as a white solid.
Quantity
225 mg
Type
reactant
Reaction Step One
Quantity
90 mg
Type
reactant
Reaction Step Two
Quantity
293 mg
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
solvent
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Four
Yield
82%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([S:8](Cl)(=[O:10])=[O:9])=[CH:4][CH:3]=1.Cl.[NH:13]1[CH2:16][CH2:15][CH2:14]1.C(=O)([O-])[O-].[K+].[K+]>O>[F:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([N:13]2[CH2:16][CH2:15][CH2:14]2)(=[O:10])=[O:9])=[CH:4][CH:3]=1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
225 mg
Type
reactant
Smiles
FC1=CC=C(C=C1)S(=O)(=O)Cl
Step Two
Name
Quantity
90 mg
Type
reactant
Smiles
Cl.N1CCC1
Name
Quantity
293 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
8 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
15 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
followed by extraction twice with diethyl ether (15 mL)
WASH
Type
WASH
Details
washing
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
by drying over sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)S(=O)(=O)N1CCC1
Measurements
Type Value Analysis
AMOUNT: MASS 170 mg
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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